Cas no 1341561-40-7 (2-Benzylpyrimidine-4-carboxylic acid)

2-Benzylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a benzyl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The carboxylic acid functional group enables further derivatization, facilitating the synthesis of amides, esters, and other derivatives. Its aromatic and heterocyclic components contribute to potential biological activity, making it valuable in drug discovery. The compound’s well-defined reactivity and stability under standard conditions enhance its utility in organic synthesis and medicinal chemistry.
2-Benzylpyrimidine-4-carboxylic acid structure
1341561-40-7 structure
Product Name:2-Benzylpyrimidine-4-carboxylic acid
CAS No:1341561-40-7
MF:C12H10N2O2
MW:214.220002651215
CID:5057089
Update Time:2025-05-21

2-Benzylpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-benzylpyrimidine-4-carboxylic acid
    • 2-Benzylpyrimidine-4-carboxylic acid
    • Inchi: 1S/C12H10N2O2/c15-12(16)10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
    • InChI Key: IKGGBSHVWOBTQE-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=NC(CC2C=CC=CC=2)=N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • XLogP3: 2
  • Topological Polar Surface Area: 63.1

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2-Benzylpyrimidine-4-carboxylic acid Related Literature

Additional information on 2-Benzylpyrimidine-4-carboxylic acid

Professional Introduction to 2-Benzylpyrimidine-4-carboxylic Acid (CAS No. 1341561-40-7)

2-Benzylpyrimidine-4-carboxylic acid, with the chemical formula C₉H₉N₂O₂ and CAS number 1341561-40-7, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the pyrimidine class, which is widely recognized for its diverse biological activities and pharmacological applications. The presence of both benzyl and carboxylic acid functional groups in its molecular structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various therapeutic agents.

The< strong>benzyl group, characterized by its phenyl ring attached to a methyl group, contributes to the compound's lipophilicity and stability, enhancing its solubility in organic solvents. This feature is particularly advantageous in pharmaceutical formulations where solubility plays a critical role in drug delivery and bioavailability. On the other hand, the< strong>carboxylic acid moiety provides a site for further functionalization, enabling the attachment of other pharmacophores or biomolecules through esterification, amidation, or other chemical transformations.

In recent years, 2-Benzylpyrimidine-4-carboxylic acid has garnered considerable attention in academic and industrial research due to its potential applications in drug discovery. Pyrimidine derivatives are well-documented for their role as scaffolds in the development of antiviral, anticancer, and anti-inflammatory agents. The structural motif of 2-Benzylpyrimidine-4-carboxylic acid has been explored in various synthetic pathways, leading to the creation of novel compounds with enhanced pharmacological properties.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its core structure to develop inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and autoimmune disorders. For instance, studies have demonstrated that derivatives of 2-Benzylpyrimidine-4-carboxylic acid can modulate kinases and other enzymes critical for cell proliferation and survival. These findings have opened up new avenues for developing targeted therapies with improved efficacy and reduced side effects.

The< strong>carboxylic acid group in 2-Benzylpyrimidine-4-carboxylic acid is particularly noteworthy for its role in prodrug design. By converting this group into an ester or amide, researchers can enhance the pharmacokinetic profile of associated active pharmaceutical ingredients (APIs). This approach has been successfully applied in several drug candidates, improving their absorption, distribution, metabolism, excretion (ADME), and overall therapeutic effect.

Recent advancements in computational chemistry and high-throughput screening have further accelerated the exploration of 2-Benzylpyrimidine-4-carboxylic acid derivatives. These technologies allow for rapid identification of lead compounds with optimized properties, reducing the time and cost associated with traditional drug discovery processes. Moreover, machine learning algorithms have been employed to predict the biological activity of novel derivatives based on their structural features, streamlining the development pipeline.

The synthesis of 2-Benzylpyrimidine-4-carboxylic acid involves multi-step organic reactions that highlight its synthetic utility. Common methodologies include condensation reactions between benzaldehyde derivatives and urea or thiourea derivatives under acidic or basic conditions. Subsequent functionalization steps such as carboxylation or esterification can be performed to introduce additional pharmacophoric elements. These synthetic routes are well-documented in the literature and provide a robust framework for further modifications.

In conclusion, 2-Benzylpyrimidine-4-carboxylic acid (CAS No. 1341561-40-7) represents a promising candidate for pharmaceutical development due to its structural versatility and biological relevance. Its integration into modern drug discovery programs holds significant potential for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound, it is expected to remain a cornerstone in medicinal chemistry innovation.

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